![molecular formula C9H8BrNO2 B1276643 2-Bromo-5-ethoxy-4-hydroxybenzonitrile CAS No. 832674-70-1](/img/structure/B1276643.png)
2-Bromo-5-ethoxy-4-hydroxybenzonitrile
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Overview
Description
2-Bromo-5-ethoxy-4-hydroxybenzonitrile is a specialty product used for proteomics research . It has a molecular formula of C9H8BrNO2 and a molecular weight of 242.07 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-ethoxy-4-hydroxybenzonitrile consists of a benzene ring substituted with a bromine atom, an ethoxy group, a hydroxy group, and a nitrile group . The average mass is 242.069 Da and the monoisotopic mass is 240.973831 Da .Physical And Chemical Properties Analysis
2-Bromo-5-ethoxy-4-hydroxybenzonitrile is a solid at room temperature . It has a molecular formula of C9H8BrNO2 and a molecular weight of 242.07 .Scientific Research Applications
Proteomics Research
2-Bromo-5-ethoxy-4-hydroxybenzonitrile: is utilized in proteomics research as a specialty chemical . Its properties allow for the study of protein expression, modification, and interaction, which is crucial in understanding biological processes and disease mechanisms.
Synthesis of GABAAα2/α3 Binding Site Agonists
This compound is used in synthesizing pyrimidine functional compounds that act as GABAAα2/α3 binding site agonists. These are important in the treatment of anxiety disorders, providing a pathway for developing new therapeutic agents .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-bromo-5-ethoxy-4-hydroxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-4,12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPOLCZTDSSEHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427427 |
Source
|
Record name | 2-bromo-5-ethoxy-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethoxy-4-hydroxybenzonitrile | |
CAS RN |
832674-70-1 |
Source
|
Record name | 2-bromo-5-ethoxy-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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